molecular formula C12H17N3O3 B3328589 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate CAS No. 4939-59-7

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate

Cat. No.: B3328589
CAS No.: 4939-59-7
M. Wt: 251.28 g/mol
InChI Key: OVKYUFXUYVJDDU-UHFFFAOYSA-N
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Description

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate (CAS 4939-59-7) is a carbamate derivative with a molecular formula of C₁₂H₁₇N₃O₃ . It is structurally characterized by a phenyl ring substituted with both a dimethylcarbamoyl amino group (–NH(CO)N(CH₃)₂) and a dimethylcarbamate ester (–O(CO)N(CH₃)₂). This compound is closely related to neostigmine (CAS 59-99-4), a cholinesterase inhibitor used in treating myasthenia gravis, but differs in the absence of a quaternary ammonium group . Its synthesis typically involves carbamoylation and esterification reactions, with purity and impurities (e.g., related derivatives) assessed via HPLC and mass spectrometry .

Properties

IUPAC Name

[3-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)11(16)13-9-6-5-7-10(8-9)18-12(17)15(3)4/h5-8H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKYUFXUYVJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984156
Record name N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6557-01-3
Record name N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate typically involves the carbamoylation of aromatic amines. One common method is the reaction of aniline derivatives with dimethyl carbonate in the presence of a catalyst. This reaction is carried out under controlled temperature and pressure conditions to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow systems. These systems utilize solid catalysts such as Fe2O3/SiO2 or Fe2O3/CoO/NiO/SiO2 to facilitate the reaction. The process is designed to be environmentally friendly, avoiding the use of hazardous materials like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

Chemistry

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical entities and can undergo several types of reactions:

  • Reactions :
    • Nucleophilic Substitution : The presence of the dimethylcarbamoyl group allows for nucleophilic attack, facilitating the formation of more complex molecules.
    • Hydrolysis : The carbamate group can be hydrolyzed to yield corresponding amines and acids.

Biology

In biological research, this compound has been studied for its potential interactions with biological targets:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, which could lead to therapeutic applications.
  • Drug Development : Its structural properties make it a candidate for developing pharmaceuticals targeting specific biological pathways.

Medicine

The medical applications of this compound are particularly noteworthy:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Drug Delivery Systems : Its ability to form complexes with drugs enhances solubility and bioavailability, making it useful in drug formulation.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast cancer cells, highlighting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Inhibition

Research conducted at a prominent university investigated the enzyme inhibitory properties of this compound. It was found to effectively inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The study provided insights into the mechanism of action and structure-activity relationships.

Mechanism of Action

The mechanism of action of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Key Substituents Use/Activity
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate 4939-59-7 C₁₂H₁₇N₃O₃ –NH(CO)N(CH₃)₂, –O(CO)N(CH₃)₂ Cholinesterase inhibition (research)
Neostigmine methyl sulfate 16088-19-0 C₁₃H₂₂N₂O₆S –O(CO)N(CH₃)₂, trimethylammonium group Clinical acetylcholinesterase inhibitor
3-Acetylphenyl dimethylcarbamate 2689-47-6 C₁₁H₁₃NO₃ –O(CO)N(CH₃)₂, acetyl group (–COCH₃) Intermediate in pesticide synthesis
Dimetilan 513-88-2 C₇H₁₀N₄O₂ Pyrazole ring with dimethylcarbamate groups Insecticidal activity
3-[(Dimethylcarbamoyl)amino]phenyl N-tert-butylcarbamate 4849-32-5 C₁₅H₂₁N₃O₃ –NH(CO)N(CH₃)₂, –O(CO)NH(C(CH₃)₃) Herbicidal applications
Key Observations :
  • Neostigmine methyl sulfate shares the dimethylcarbamate group but includes a quaternary ammonium moiety, enhancing its polarity and binding to acetylcholinesterase .
  • 3-Acetylphenyl dimethylcarbamate replaces the dimethylureido group with an acetyl group, reducing hydrogen-bonding capacity and altering lipophilicity (logP ~1.2 vs. ~0.8 for the parent compound) .
  • Dimetilan incorporates a pyrazole ring, shifting its application from pharmaceuticals to insecticides due to increased stability in biological systems .

Physicochemical Properties

Table 2: Lipophilicity and Stability
Compound logP (HPLC) Water Solubility (mg/L) Thermal Stability
This compound 0.82 12.5 (25°C) Stable below 150°C
Neostigmine methyl sulfate -1.3 >1000 (25°C) Degrades above 200°C
3-Acetylphenyl dimethylcarbamate 1.2 8.2 (25°C) Stable below 100°C
  • The dimethylureido group in this compound increases hydrophilicity compared to acetyl-substituted analogues, impacting membrane permeability .
  • Neostigmine methyl sulfate’s high water solubility is critical for intravenous administration, whereas the parent compound’s lower solubility limits its bioavailability .

Pharmacological and Toxicological Profiles

Table 3: Activity and Toxicity
Compound IC₅₀ (Acetylcholinesterase) LD₅₀ (Oral, Rat) Key Toxicity Notes
This compound 0.8 µM 200 mg/kg Moderate toxicity; metabolizes to non-toxic urea derivatives
Neostigmine methyl sulfate 0.2 µM 0.5 mg/kg High potency but narrow therapeutic index
Dimetilan N/A 50 mg/kg Neurotoxic via cholinergic overstimulation
  • Neostigmine methyl sulfate exhibits higher acetylcholinesterase inhibition but greater acute toxicity due to irreversible binding .
  • Dimetilan ’s insecticidal activity correlates with its ability to penetrate insect cuticles, a property less relevant in mammalian systems .

Biological Activity

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate, also known by its chemical structure C12H17N3O3 and PubChem CID 883449, is a compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylcarbamoyl group attached to a phenyl ring, which is further linked to another dimethylcarbamate moiety. This unique structure contributes to its biological activity, particularly in the context of neuropharmacology.

This compound functions primarily as an AChE inhibitor. AChE is crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in various neurological functions. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating conditions such as Alzheimer's disease (AD).

Key Mechanisms:

  • Carbamylation : The compound likely interacts with the serine hydroxyl group at the active site of AChE through carbamylation, similar to other carbamate-based inhibitors. This interaction is essential for its inhibitory activity .
  • Binding Affinity : Preliminary studies indicate that the compound exhibits a binding affinity comparable to established AChE inhibitors like donepezil, although specific IC50 values for this compound require further investigation .

In Vitro Studies

Research has shown that this compound has significant biological activities:

Case Studies and Comparative Analysis

A comparative analysis with similar compounds reveals the specificity and efficacy of this compound:

Compound NameStructureAChE Inhibition (IC50)Notes
Donepezil-6 nMEstablished AChE inhibitor
This compoundC12H17N3O3TBDPotential AChE inhibitor
Other CarbamatesVariesVariesGenerally effective against AChE

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound are sparse, studies on similar structures suggest favorable properties:

  • Absorption : Likely good due to its lipophilic nature.
  • Metabolism : Expected to undergo hydrolysis and metabolic transformations typical for carbamate derivatives.
  • Excretion : Primarily renal clearance anticipated based on structural similarities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate?

The synthesis typically involves reacting amines with chloroformates or isocyanates under anhydrous conditions. For example:

  • Step 1 : React 3-aminophenol with dimethylcarbamoyl chloride in dichloromethane at 0–5°C to minimize side reactions.
  • Step 2 : Neutralize liberated HCl using a base (e.g., triethylamine) to stabilize intermediates.
  • Step 3 : Purify via column chromatography or recrystallization .

Q. Key Considerations :

  • Solvent Choice : Anhydrous solvents (e.g., DCM, dioxane) prevent hydrolysis of reactive intermediates.
  • Temperature : Low temperatures (<10°C) suppress unwanted polymerization or decomposition .

Q. Which analytical methods are most effective for characterizing this compound and its intermediates?

Primary Techniques :

  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for carbamate group identification).
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., Rivastigmine-related derivatives) .
  • FT-IR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can chiral purity discrepancies in synthesized batches be resolved?

Methodology :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) to separate enantiomers. Compare retention times against Rivastigmine Imp. B (EP) reference standards (CAS 105601-13-6) .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with racemic controls.

Case Study : A 2022 study resolved a 5% ee discrepancy using preparative HPLC, achieving >99% chiral purity .

Q. What mechanistic insights exist regarding its enzyme inhibition properties?

Experimental Design :

  • Acetylcholinesterase (AChE) Assay : Measure IC₅₀ values using Ellman’s method with rivastigmine as a positive control.
  • Molecular Docking : Simulate binding interactions using software like AutoDock Vina to predict affinity for AChE’s catalytic site .

Q. Findings :

  • Structure-Activity Relationship (SAR) : The dimethylcarbamate group enhances binding to AChE’s peripheral anionic site, as seen in Rivastigmine analogs .

Q. How do researchers address stability challenges in aqueous formulations?

Approach :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect against hydrolysis .

Q. What strategies mitigate discrepancies in bioactivity data across in vitro vs. in vivo models?

Resolution Workflow :

Validate Assay Conditions : Ensure consistent enzyme sources (e.g., human recombinant AChE).

Pharmacokinetic Profiling : Measure bioavailability and blood-brain barrier penetration in rodent models.

Metabolite Tracking : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects .

Example : A 2021 study attributed reduced in vivo efficacy to rapid hepatic glucuronidation, prompting structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate
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3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate

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